2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol group.
Attachment of the phenoxymethyl group: This can be done through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Agricultural Chemistry: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the benzylthio group may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-triazol-2-yl)acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the benzylthio and phenoxymethyl groups further enhances its potential for diverse applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(13-25-12-14-7-3-1-4-8-14)19-18-21-20-17(24-18)11-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGPPVBEMCAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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